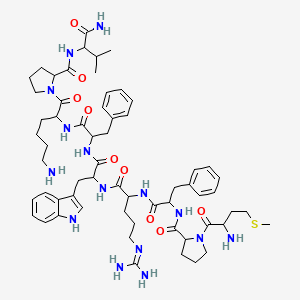

melanostatine;Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La mélanostatine, également connue sous le nom de Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, est un peptide biomimétique synthétique. Elle agit comme un antagoniste de l'hormone stimulant les mélanocytes α (α-MSH), qui est impliquée dans la production de mélanine. En bloquant l'activation du récepteur 1 de la mélanocortine (MC1-R) sur les mélanocytes, la mélanostatine réduit la synthèse de la mélanine, ce qui en fait un ingrédient populaire dans les produits de blanchiment de la peau et anti-hyperpigmentation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La mélanostatine est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Chaque acide aminé est couplé à l'aide de réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et déprotégée pour obtenir le produit final .

Méthodes de production industrielle

En milieu industriel, la production de mélanostatine suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont utilisés pour garantir la précision et l'efficacité. Le processus implique des étapes de purification rigoureuses, telles que la chromatographie liquide haute performance (HPLC), pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

La mélanostatine subit principalement une formation de liaison peptidique pendant sa synthèse. Elle peut également participer à des réactions d'hydrolyse en conditions acides ou basiques, conduisant à la rupture des liaisons peptidiques.

Réactifs et conditions courants

Réactifs de couplage: DIC, HOBt

Réactifs de clivage: Acide trifluoroacétique (TFA) pour éliminer le peptide de la résine

Purification: HPLC pour atteindre une pureté élevée

Principaux produits formés

Le principal produit formé est le peptide mélanostatine lui-même. Au cours de l'hydrolyse, des fragments peptidiques plus petits ou des acides aminés individuels peuvent être produits .

Applications de la recherche scientifique

La mélanostatine a un large éventail d'applications dans la recherche scientifique :

Chimie: Utilisée comme peptide modèle pour étudier les techniques de synthèse et de purification des peptides.

Biologie: Étudiée pour son rôle dans la synthèse de la mélanine et son potentiel à traiter les troubles de l'hyperpigmentation.

Médecine: Explorée pour son potentiel thérapeutique dans les produits de blanchiment de la peau et les traitements de pathologies comme le mélasma et les taches de vieillesse.

Industrie: Incorporée dans des formulations cosmétiques pour réduire les taches solaires et foncées, les taches de rousseur et l'hyperpigmentation

Mécanisme d'action

La mélanostatine exerce ses effets en se liant au MC1-R sur les mélanocytes, empêchant l'activation de ce récepteur par l'α-MSH. Cette inhibition réduit l'activité de la tyrosinase, une enzyme clé de la synthèse de la mélanine. Par conséquent, la production de mélanine est diminuée, conduisant à une peau plus claire et à une réduction de l'hyperpigmentation .

Applications De Recherche Scientifique

Melanostatine has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Investigated for its role in melanin synthesis and its potential to treat hyperpigmentation disorders.

Medicine: Explored for its therapeutic potential in skin-whitening products and treatments for conditions like melasma and age spots.

Industry: Incorporated into cosmetic formulations to reduce sun and dark spots, freckles, and hyperpigmentation

Mécanisme D'action

Melanostatine exerts its effects by binding to the MC1-R on melanocytes, preventing the activation of this receptor by α-MSH. This inhibition reduces the activity of tyrosinase, a key enzyme in melanin synthesis. As a result, melanin production is decreased, leading to a lighter skin tone and reduced hyperpigmentation .

Comparaison Avec Des Composés Similaires

Composés similaires

Melitane: Un autre peptide qui inhibe la synthèse de la mélanine en ciblant la même voie.

Décapeptide-12: Connu pour ses propriétés éclaircissantes de la peau et sa capacité à réduire l'hyperpigmentation.

Oligopeptide-68: Un peptide qui cible également la synthèse de la mélanine et est utilisé dans les formulations cosmétiques

Unicité

La mélanostatine est unique en raison de sa séquence spécifique et de sa forte affinité pour le MC1-R, ce qui en fait un inhibiteur puissant de la synthèse de la mélanine. Sa stabilité et son profil de sécurité renforcent encore sa pertinence pour les applications cosmétiques et thérapeutiques .

Propriétés

IUPAC Name |

N-[1-[[1-[[1-[[1-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-(2-amino-4-methylsulfanylbutanoyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFLNGRLKALWRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H87N15O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1206.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide](/img/structure/B12454066.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B12454074.png)

![3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide](/img/structure/B12454080.png)

![Ethyl 4-[(diethylamino)methyl]-2-({[(diethylamino)methyl]sulfanyl}methyl)-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B12454084.png)

![potassium;6-nitro-4-phenyl-3-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]quinolin-1-id-2-one](/img/structure/B12454096.png)

![2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12454104.png)

![methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12454128.png)

![3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide](/img/structure/B12454156.png)

![N,11-bis(3,4-dichlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12454157.png)